molecular formula C10H16ClN B6260245 (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride CAS No. 2633683-39-1

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride

Cat. No.: B6260245
CAS No.: 2633683-39-1
M. Wt: 185.7
InChI Key:
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Description

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an amine group attached to an ethan-1-amine backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethylbenzaldehyde.

    Reductive Amination: The aldehyde group of 2,5-dimethylbenzaldehyde is subjected to reductive amination using a chiral amine and a reducing agent such as sodium cyanoborohydride. This step introduces the chiral center and forms the amine intermediate.

    Hydrochloride Formation: The amine intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a corresponding imine or nitrile.

    Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies or as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows for selective binding to specific molecular targets, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

    2-Bromoethylamine hydrobromide: Used in the synthesis of thiazolines and thiazines.

    2-Chloroethylamine hydrochloride: Utilized in the production of secondary amines.

    3-Bromopropylamine hydrobromide: Employed in the synthesis of various organic compounds.

Uniqueness: (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of two methyl groups on the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in specialized applications where chirality and specific functional groups are crucial.

Properties

CAS No.

2633683-39-1

Molecular Formula

C10H16ClN

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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